molecular formula C6H9ClO2 B1369310 Methyl 4-chloro-2-methylbut-2-enoate

Methyl 4-chloro-2-methylbut-2-enoate

Cat. No.: B1369310
M. Wt: 148.59 g/mol
InChI Key: LTZAWBBRKABPAL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-methylbut-2-enoate is an organic compound with the molecular formula C6H9ClO2 It is a derivative of butenoate, featuring a chlorine atom and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbut-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid to form the desired methyl ester.

Another method involves the use of a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the ylide would be prepared from a precursor containing the 4-chloro-2-methylbut-2-enoate moiety .

Industrial Production Methods

Industrial production of methyl (2E)-4-chloro-2-methylbut-2-enoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and alkanes.

    Substitution: The major products depend on the nucleophile used, such as alcohols, amines, or ethers.

Scientific Research Applications

Methyl 4-chloro-2-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-4-chloro-2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-chloro-2-methylbut-2-enoate can be compared with other similar compounds, such as:

    Methyl (2E)-3-chloro-2-methylbut-2-enoate: Similar structure but with a different position of the chlorine atom.

    Methyl (2E)-4-bromo-2-methylbut-2-enoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (2E)-4-chloro-2-ethylbut-2-enoate: Similar structure but with an ethyl group instead of a methyl group.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

methyl (E)-4-chloro-2-methylbut-2-enoate

InChI

InChI=1S/C6H9ClO2/c1-5(3-4-7)6(8)9-2/h3H,4H2,1-2H3/b5-3+

InChI Key

LTZAWBBRKABPAL-HWKANZROSA-N

Isomeric SMILES

C/C(=C\CCl)/C(=O)OC

Canonical SMILES

CC(=CCCl)C(=O)OC

Origin of Product

United States

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